2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide, AldrichCPR
Description
2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide (CAS: OTV000185) is an α,β-unsaturated acrylamide derivative synthesized and distributed by Sigma-Aldrich as part of their AldrichCPR collection. The compound features:
- 4-Hydroxy-3-methoxyphenyl substituent at the β-position, a structural motif common in bioactive phenolic compounds (e.g., curcumin analogs) .
- N-(4-ethoxyphenyl) group, contributing to lipophilicity and influencing solubility.
Its molecular formula is C₁₉H₁₈N₂O₄ (MW: 338.36 g/mol), with a SMILES string: N(c2ccc(cc2)OCC)C(=O)\C(=C\c1cc(c(cc1)O)OC)\C#N . Sigma-Aldrich notes that this product is sold "as-is" without analytical purity data, requiring buyers to confirm identity and purity independently .
Properties
IUPAC Name |
(E)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-16-7-5-15(6-8-16)21-19(23)14(12-20)10-13-4-9-17(22)18(11-13)24-2/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCYVLOPTHUABU-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base.
Introduction of the ethoxyphenyl group: This step involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the intermediate formed in the previous step.
Addition of the hydroxy and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. Additionally, the compound’s functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs and their substituent-driven properties:
Key Observations :
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structural parallels to bioactive acrylamides suggest plausible applications:
- Antimicrobial Activity: Analog 4i (2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide) exhibits MIC values of 4–6 μM/ml against multi-resistant pathogens .
- Anti-Inflammatory Potential: The 4-hydroxy-3-methoxyphenyl (homovanillyl) group is associated with antioxidant and anti-inflammatory activity in phenolic compounds like ferulic acid derivatives .
Biological Activity
2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide, commonly referred to as AldrichCPR, is a synthetic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : (E)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.38 g/mol
- CAS Number : 732254-63-6
The biological activity of 2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's functional groups enable it to form stable complexes with active sites of target proteins, potentially inhibiting their activity. Key interactions include:
- Hydrogen Bonding : The hydroxy and methoxy groups can participate in hydrogen bonding, enhancing binding affinity.
- Hydrophobic Interactions : The ethoxyphenyl group contributes to hydrophobic interactions, influencing specificity and potency.
Anticancer Properties
Research has indicated that compounds similar to 2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide exhibit anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by:
- Inhibiting Cell Proliferation : Studies have demonstrated that the compound can significantly reduce the growth rate of various cancer cells (e.g., breast and prostate cancer) through cell cycle arrest mechanisms.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant apoptosis in MCF-7 breast cancer cells at concentrations of 10 µM and above. |
| Study 2 | Investigate anti-inflammatory properties | Showed a reduction in TNF-alpha levels by 30% in LPS-stimulated macrophages. |
| Study 3 | Mechanistic studies on enzyme inhibition | Identified inhibition of COX enzymes with IC50 values ranging from 5 to 15 µM. |
Synthetic Routes
The synthesis of this compound typically involves several organic reactions:
- Knoevenagel Condensation : Formation of the propenamide backbone through condensation between an aldehyde and malononitrile.
- Nucleophilic Substitution : Introduction of the ethoxyphenyl group via substitution reactions.
- Electrophilic Aromatic Substitution : Addition of hydroxy and methoxy groups using appropriate reagents.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for assigning functional groups (e.g., cyano, ethoxy, methoxy) and connectivity. For instance, the ethoxy group (OCH2CH3) in the 4-ethoxyphenyl moiety shows characteristic triplet (CH2) and quartet (CH3) signals in 1H NMR .
- Infrared (IR) Spectroscopy : Confirm the presence of C≡N (~2200 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+ at m/z 354.13 for C19H18N2O4) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects. The SMILES string (provided in Sigma-Aldrich documentation) can guide computational simulations .
Q. How can researchers assess the purity of this compound for experimental use?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5) and UV detection at ~254 nm (optimized for aromatic π→π* transitions). Purity >95% is typically required for biological assays .
- Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase. Visualize under UV light or iodine vapor.
- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (C: 64.39%, H: 5.12%, N: 7.91%) .
Q. What solvent systems are suitable for dissolving this compound in biological assays?
- Methodological Answer :
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) is ideal for initial stock solutions due to the compound’s moderate polarity (logP ~2.5, estimated from SMILES ).
- Aqueous compatibility : Dilute stock solutions in phosphate-buffered saline (PBS) with ≤1% DMSO to avoid cellular toxicity. Pre-test solubility via dynamic light scattering (DLS) to confirm no precipitation.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). The α,β-unsaturated carbonyl is electrophilic, with LUMO localized on the propenamide moiety, indicating susceptibility to Michael additions .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological nucleophiles (e.g., glutathione) to predict metabolic pathways. Use software like GROMACS with CHARMM force fields.
Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlations confirm through-bond connectivity (e.g., methoxy protons coupling to C-3 of the phenyl ring). COSY identifies spin-spin coupling in the propenamide chain .
- Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., IEFPCM for DMSO) to refine chemical shift predictions. Cross-validate with X-ray data if available .
Q. How to design a structure-activity relationship (SAR) study for this compound’s anti-inflammatory potential?
- Methodological Answer :
- Target Selection : Prioritize cyclooxygenase-2 (COX-2) due to structural similarity to phenolic inhibitors.
- Analog Synthesis : Modify substituents (e.g., replace 4-ethoxy with 4-fluoro; adjust methoxy positioning) .
- In Vitro Assays : Measure IC50 in LPS-induced RAW 264.7 macrophages for COX-2 inhibition. Include positive controls (e.g., celecoxib) and validate via Western blot for prostaglandin E2 (PGE2) reduction.
Q. What experimental approaches determine the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Mass Spectrometric Profiling : Identify degradation products (e.g., hydrolysis of the cyano group to amide) using LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer :
- Standardized Protocols : Re-test solubility using the shake-flask method in triplicate. Variables include temperature (25°C vs. 37°C) and solvent pre-saturation.
- Advanced Techniques : Use isothermal titration calorimetry (ITC) to measure thermodynamic solubility parameters (ΔH, ΔS) and identify polymorphic forms .
Synthesis Optimization
Q. What catalytic systems improve the yield of the Knoevenagel condensation step in synthesizing this compound?
- Methodological Answer :
- Base Catalysts : Compare piperidine (traditional) vs. DBU (1,8-diazabicycloundec-7-ene) for faster enolate formation.
- Solvent Screening : Test toluene (reflux) vs. ethanol (room temperature) for byproduct minimization.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
